3,5-Dimethyl-1,3-thiazolidine-2,4-dione
Description
Properties
CAS No. |
4695-28-7 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
3,5-dimethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO2S/c1-3-4(7)6(2)5(8)9-3/h3H,1-2H3 |
InChI Key |
DWJMXHLXYSEPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)S1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Key Observations:
Anti-tubercular Activity: Substitution with 4-methoxybenzylidene at position 5 (e.g., Compounds 94, 96) significantly enhances activity against Mycobacterium tuberculosis, with MIC values comparable to pyrazinamide and streptomycin . The tert-butyl group at position 3 (Compound 96) reduces potency compared to electron-withdrawing groups like nitroaminophenyl (Compound 94), highlighting the role of electronic effects in target binding .
Antioxidant Activity :
- Coumarin-linked derivatives (e.g., 5g, 5k) exhibit strong DPPH radical scavenging due to the electron-donating 7-hydroxycoumarin moiety, which stabilizes free radicals .
- Bromine substitution (5k) slightly reduces activity compared to methoxy groups (5g), suggesting polar substituents optimize antioxidant efficacy .
Structural Flexibility: The Knoevenagel condensation method (used in synthesizing 3a–r and 5a–r ) allows diverse arylidene substitutions at position 5, enabling fine-tuning of biological properties.
Structure-Activity Relationships (SAR)
- Position 3: Bulky groups (e.g., tert-butyl in Compound 96) reduce steric hindrance but may limit membrane permeability . Electron-withdrawing groups (e.g., nitroaminophenyl in Compound 94) enhance anti-tubercular activity by facilitating target interactions .
- Position 5 :
- Arylidene groups with electron-donating substituents (e.g., 4-methoxybenzylidene) improve both antitubercular and antioxidant activities .
Q & A
Q. What are the standard synthetic routes for 3,5-Dimethyl-1,3-thiazolidine-2,4-dione?
The synthesis typically involves cyclization reactions starting from thiourea derivatives or via condensation of thioamides with ketones. A notable method involves the reaction of 2,4-thiazolidinedione with methylating agents under controlled conditions. For example, Singh et al. (1983) reported a route using methyl iodide in alkaline media to introduce methyl groups at the 3 and 5 positions . Additionally, Knoevenagel condensation is widely used to synthesize derivatives by reacting the thiazolidinedione core with aromatic aldehydes, as demonstrated in the preparation of 5-arylidene derivatives .
Q. How should researchers handle and store this compound to ensure safety?
Key safety measures include:
- Handling : Use nitrile or neoprene gloves (tested for permeability) and flame-retardant lab coats. Inspect gloves before use and avoid skin contact .
- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Separate from oxidizers and acids .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as the compound may release toxic fumes upon decomposition .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm methyl group positions and thiazolidinedione ring integrity. For example, the methyl protons typically appear as singlets near δ 2.5–3.0 ppm .
- IR : Peaks at ~1700–1750 cm correspond to C=O stretching of the dione moiety.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (145.18 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate thiazolidinedione derivatives as enzyme inhibitors?
- Target Selection : Focus on enzymes with known thiazolidinedione interactions, such as HIV-1 reverse transcriptase (RT) or PPAR-γ. For RT, use unliganded crystal structures (PDB ID: 1DLO) to assess binding pockets .
- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Set grid boxes to encompass active sites (e.g., RT’s non-nucleoside inhibitor pocket).
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values. Ligand-receptor interactions (hydrogen bonds, hydrophobic contacts) should align with mutagenesis data .
Q. What strategies address contradictions in biological activity data across different thiazolidinedione derivatives?
- Structural Analysis : Use X-ray crystallography or DFT calculations to resolve stereochemical ambiguities. For example, the (5Z)-configuration in 5-benzylidene derivatives may enhance PPAR-γ binding compared to (5E) isomers .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and incubation time to minimize variability .
- Meta-Analysis : Cross-reference activity trends with databases (e.g., ChEMBL) to identify scaffold-specific SAR patterns.
Q. How to optimize Knoevenagel reaction conditions for synthesizing novel derivatives?
- Catalyst : Use piperidine or ammonium acetate (5 mol%) in ethanol under reflux. Microwave-assisted synthesis (100°C, 30 min) improves yields (≥80%) compared to traditional methods .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Monitoring : Track reaction progress via TLC (R ~0.5 in 7:3 hexane/EtOAc). Quench with ice-water to precipitate products and minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
